molecular formula C6H12O4Pd B12060956 Bis(propionyloxy)palladium

Bis(propionyloxy)palladium

Cat. No.: B12060956
M. Wt: 254.58 g/mol
InChI Key: WRBZGFGKHPSJPX-UHFFFAOYSA-N
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Description

Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is typically used in various catalytic processes and has significant applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium(II) propionate can be synthesized through the reaction of palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .

Industrial Production Methods

On an industrial scale, the production of palladium(II) propionate follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent contamination .

Chemical Reactions Analysis

Types of Reactions

Palladium(II) propionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which palladium(II) propionate exerts its effects is primarily through its role as a catalyst. Palladium(II) can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. These processes involve the formation and breaking of bonds between palladium and other atoms or molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: (C2H3O2)2Pd

    Palladium(II) chloride: PdCl2

    Palladium(II) nitrate: Pd(NO3)2

Uniqueness

Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to palladium(II) acetate, it may offer different solubility and stability properties, making it suitable for specific applications where other palladium compounds may not be as effective .

Properties

Molecular Formula

C6H12O4Pd

Molecular Weight

254.58 g/mol

IUPAC Name

palladium;propanoic acid

InChI

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);

InChI Key

WRBZGFGKHPSJPX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.[Pd]

Origin of Product

United States

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